3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound that belongs to the class of triazino-purines. This compound is characterized by the presence of a tert-butyl group, dimethyl groups, and a phenylpropyl group attached to a triazino-purine core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazino-Purine Core: This step involves the cyclization of appropriate precursors to form the triazino-purine core. Reagents such as hydrazine derivatives and aldehydes are often used.
Introduction of tert-Butyl and Dimethyl Groups: The tert-butyl and dimethyl groups are introduced through alkylation reactions using tert-butyl halides and methyl halides, respectively.
Attachment of the Phenylpropyl Group: The phenylpropyl group is typically introduced via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form, potentially altering the triazino-purine core.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or phenylpropyl groups, using reagents like sodium hydride or lithium diorganylphosphides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it may interact with receptor sites, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione include other triazino-purines and pyrazolo-triazines. These compounds share structural similarities but differ in the substituents attached to the core structure. For example:
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-yl: This compound has a similar triazine core but different substituents, leading to distinct chemical and biological properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazolo-pyrimidine core and are used in various pharmaceutical applications.
Properties
IUPAC Name |
3-tert-butyl-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-22(2,3)16-14-27-17-18(25(4)21(30)26(5)19(17)29)23-20(27)28(24-16)13-9-12-15-10-7-6-8-11-15/h6-8,10-11H,9,12-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGWPYJWMUZCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.